molecular formula C8H9F3N2 B2460828 N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 136539-99-6

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2460828
CAS No.: 136539-99-6
M. Wt: 190.169
InChI Key: QJBWCTIYNAUNGO-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with dimethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with specific reactivity.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound finds applications in the development of agrochemicals and materials science. Its unique properties are leveraged to create products with improved performance and stability.

Comparison with Similar Compounds

  • 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
  • 2-(trifluoromethyl)pyridin-3-amine
  • N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Uniqueness: N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylamino group further enhances its versatility in various chemical transformations and applications.

Properties

IUPAC Name

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBWCTIYNAUNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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